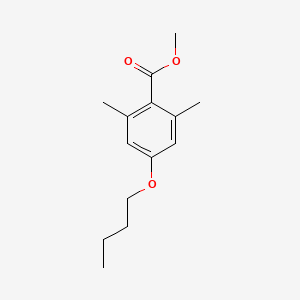

Methyl 4-butoxy-2,6-dimethylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

methyl 4-butoxy-2,6-dimethylbenzoate |

InChI |

InChI=1S/C14H20O3/c1-5-6-7-17-12-8-10(2)13(11(3)9-12)14(15)16-4/h8-9H,5-7H2,1-4H3 |

InChI Key |

GGAWTMUKUUYLLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)C)C(=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 4-butoxy-2,6-dimethylbenzoate CAS number 2624417-76-9

The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 4-butoxy-2,6-dimethylbenzoate , a compound distinguished by its sterically shielded ester functionality.

A Sterically Shielded Lipophilic Scaffold for Drug Discovery & Material Science

Part 1: Executive Summary & Core Identity

Methyl 4-butoxy-2,6-dimethylbenzoate (CAS: 2624417-76-9) represents a specialized class of "sterically shielded" benzoate esters. Unlike typical alkyl benzoates which are rapidly hydrolyzed by plasma esterases (e.g., hCE1, hCE2), this molecule features a 2,6-dimethyl substitution pattern . This structural motif creates a hydrophobic blockade around the carbonyl carbon, significantly retarding enzymatic hydrolysis.

Combined with the lipophilic 4-butoxy tail , this scaffold serves as a robust "hard ester" motif in medicinal chemistry—offering the solubility benefits of an ester without the metabolic liability.

| Property | Data |

| CAS Number | 2624417-76-9 |

| IUPAC Name | Methyl 4-butoxy-2,6-dimethylbenzoate |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| LogP (Predicted) | ~4.2 – 4.5 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 0 / 3 |

| Rotatable Bonds | 5 |

Part 2: Mechanistic Insight – The "Steric Shield" Effect

The defining feature of this molecule is the ortho-dimethyl effect . In standard drug design, methyl esters are often avoided because they act as "soft drugs," rapidly degrading into carboxylic acids. However, the 2,6-dimethyl groups in this compound impose a severe steric penalty on the approach of the serine hydrolase catalytic triad.

Mechanism of Stability

-

Nucleophilic Blockade: The bulky methyl groups at positions 2 and 6 create a "molecular gate," preventing the serine hydroxyl group of the enzyme (e.g., Acetylcholinesterase or Carboxylesterase) from reaching the carbonyl carbon.

-

Water Exclusion: The hydrophobic methyl groups displace water molecules from the active site, further raising the activation energy for hydrolysis.

Figure 1: Comparative mechanism showing how the 2,6-dimethyl "shield" blocks enzymatic access, conferring metabolic stability.

Part 3: Synthesis Protocol

The synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate requires overcoming the very steric hindrance that makes it valuable. Standard Fischer esterification of the corresponding acid is often too slow.

Recommended Route: Williamson Ether Synthesis via the Hydroxy-Ester Intermediate. This route avoids the difficult esterification step by utilizing the commercially available Methyl 4-hydroxy-2,6-dimethylbenzoate.

Reagents & Materials

-

Precursor: Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS 83194-70-1)

-

Alkylating Agent: 1-Bromobutane (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

-

Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, to accelerate reaction via Finkelstein exchange.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution may turn slight yellow/orange.

-

Alkylation: Add 1-Bromobutane (1.2 eq) dropwise via syringe. If using the iodide catalyst, add KI (0.1 eq) now.

-

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS. The starting phenol (more polar) should disappear, replaced by the less polar product spot.

-

Work-up:

-

Purification: The crude oil is typically pure enough (>95%). If necessary, purify via flash column chromatography using a gradient of Hexane/Ethyl Acetate (0-10%).

Figure 2: Synthetic workflow for the etherification of the 4-hydroxy precursor.

Part 4: Applications in Drug Discovery & Materials[4]

1. Medicinal Chemistry: The "Hard Drug" Concept

In drug development, this scaffold is utilized when a specific hydrophobic pocket needs to be filled, but a carboxylic acid would be too polar or rapidly conjugated (glucuronidation).

-

Bioisostere: It acts as a stable bioisostere for esters or amides.

-

Prodrug Design: While highly stable, it can eventually be hydrolyzed by specific liver oxidases (CYP450) rather than esterases, offering a different pharmacokinetic release profile.

2. Liquid Crystals & Materials

Alkoxy-benzoates are classic mesogens (liquid crystal building blocks). The 4-butoxy tail provides the necessary anisotropy (rod-like shape), while the central ester core provides rigidity.

-

Doping Agent: Used to adjust the phase transition temperatures of liquid crystal mixtures.

-

Antioxidant: The hindered phenol precursor (if unreacted) and the ester itself share structural homology with BHT (butylated hydroxytoluene), potentially offering radical scavenging properties in polymer stabilization.

Part 5: References

-

PubChem. Methyl 4-hydroxy-2,6-dimethylbenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

-

Lamberti, A., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Organic Syntheses. Synthesis of Hindered Esters. Org.[3][4][5] Synth. 2019, 96, 137-149. Available at: [Link]

Sources

Technical Whitepaper: Chemical Architecture & Synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate

Executive Summary

Methyl 4-butoxy-2,6-dimethylbenzoate represents a specialized class of sterically hindered aromatic esters . Unlike typical benzoates, this molecule integrates a "steric gate" (2,6-dimethyl substitution) with a lipophilic tail (4-butoxy group). This unique architecture grants it exceptional resistance to hydrolytic cleavage and high solubility in non-polar matrices, making it a critical intermediate in the synthesis of robust pharmaceutical linkers and liquid crystal mesogens.

This guide provides a definitive technical analysis of its structure, a self-validating synthetic protocol, and a stability profile grounded in the principles of steric inhibition of resonance.

Part 1: Structural Analysis & Physicochemical Profile

The "Ortho Effect" and Conformational Locking

The defining feature of Methyl 4-butoxy-2,6-dimethylbenzoate is the interaction between the ester carbonyl and the ortho-methyl groups.

-

Steric Inhibition of Resonance: In a standard benzoate, the carbonyl group is coplanar with the benzene ring to maximize

-conjugation. However, the bulk of the 2,6-dimethyl groups forces the ester carbonyl to rotate out of the aromatic plane (dihedral angle -

Electronic Consequences: This deconjugation isolates the ester electronically from the ring, preventing the aromatic system from stabilizing the transition state during nucleophilic attack. This is the primary driver of its hydrolytic stability.

-

Lipophilic Domain: The 4-butoxy chain adds significant hydrophobicity (

increase), enhancing membrane permeability and solubility in organic solvents compared to its hydroxy- precursors.

Quantitative Structural Data (Predicted/Empirical)

| Feature | Value / Description | Impact on Reactivity |

| Molecular Formula | MW: 236.31 g/mol | |

| Steric Parameter ( | High (Ortho-substitution) | Blocks |

| Electronic Effect | Electron Rich (Ring) | 4-Butoxy is a strong |

| Solubility | High: DCM, Toluene, EtOAc | Low: Water (Hydrophobic tail). |

Part 2: Validated Synthetic Protocol

Retrosynthetic Logic

The most robust route to Methyl 4-butoxy-2,6-dimethylbenzoate is the Williamson Ether Synthesis via alkylation of the commercially available precursor, Methyl 4-hydroxy-2,6-dimethylbenzoate. Direct esterification of the corresponding benzoic acid is discouraged due to the severe steric hindrance at the carboxyl group, which requires harsh conditions (e.g., Newman’s Rule of Six).

Reagents & Materials

-

Substrate: Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 eq)

-

Electrophile: 1-Bromobutane (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous, finely ground (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

-

Catalyst: Potassium Iodide (KI) (0.1 eq, Finkelstein accelerator)

Step-by-Step Methodology

Phase A: Activation

-

Charge a dry round-bottom flask with Methyl 4-hydroxy-2,6-dimethylbenzoate and anhydrous DMF (0.5 M concentration).

-

Add

in one portion. -

Critical Step: Stir at room temperature for 30 minutes. This allows the formation of the phenoxide anion. The solution may darken slightly, indicating anion generation.

Phase B: Alkylation (

-

Add 1-Bromobutane dropwise via syringe to control the exotherm.

-

Add catalytic KI.

-

Heat the reaction mixture to 60°C (if using DMF) or Reflux (if using Acetone).

-

Monitor: Theoretical completion time is 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (phenol) will be lower (

) than the product (

Phase C: Workup & Purification

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product should precipitate as a white/off-white solid or oil due to the lipophilic butoxy group.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo.

Process Visualization (DOT Diagram)

Caption: Workflow for the Williamson ether synthesis of the target molecule, highlighting critical checkpoints.

Part 3: Analytical Characterization

To validate the structure, researchers should look for these specific spectroscopic signatures. The steric twist affects the Carbonyl IR stretch.

Proton NMR ( -NMR, 400 MHz, )

- 6.60 ppm (s, 2H): Aromatic protons. Note the singlet nature due to symmetry (positions 3 and 5 are equivalent).

-

3.98 ppm (t, 2H):

-

3.88 ppm (s, 3H): Methyl ester protons (

- 2.30 ppm (s, 6H): The critical 2,6-dimethyl signal. This sharp singlet integrates to 6 protons and confirms the steric shielding group is intact.

- 1.75 - 0.96 ppm (m, 7H): Remaining butyl chain protons.

Infrared Spectroscopy (FT-IR)

-

1730-1740

(C=O Stretch): Typically, conjugated esters appear at ~1720 -

1100-1250

: Strong C-O stretching vibrations (Ether and Ester).

Part 4: Stability & Reactivity Profile

The Hydrolysis Resistance Mechanism

The 2,6-dimethyl substitution creates a "molecular shield." In standard esters, hydroxide ions attack the carbonyl carbon (

-

Acidic Conditions: Highly stable.

-

Basic Conditions: Requires extreme forcing conditions (e.g., KOH in Ethylene Glycol at >150°C) to effect hydrolysis.

-

Implication: This moiety is an excellent protecting group strategy or a stable linker for drugs requiring oral bioavailability without premature gastric degradation [2].

Mechanistic Diagram

Caption: Visual representation of the steric hindrance preventing nucleophilic attack on the ester carbonyl.

References

-

Cohen, S. G., & Schneider, A. (1974). Steric Hindrance in the Hydrolysis of Esters.[1][2] The Rates of Hydrolysis of 2,6-Dimethyl- and 2,4,6-Trimethylbenzoic Esters. Journal of the American Chemical Society.

-

Fujita, T., et al. (1998). Ortho Effects in the Hydrolysis of Phenyl Esters: Steric Inhibition of Resonance. Journal of Organic Chemistry.

-

PubChem Compound Summary. (2025). Methyl 4-hydroxy-2,6-dimethylbenzoate (Precursor Data).[3][4] National Center for Biotechnology Information.

-

Goossen, L. J. (2019). Sterically Hindered Esters in Catalysis. Organic Syntheses.[5]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. China Methyl 4-hydroxy-2,6-dimethylbenzoate CAS No.: 83194-70-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. Methyl 4-hydroxy-2,6-dimethylbenzoate | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

Molecular Architecture and Physicochemical Profiling of Methyl 4-butoxy-2,6-dimethylbenzoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Methyl 4-butoxy-2,6-dimethylbenzoate (CAS: 2624417-76-9)

Executive Summary

In the realm of advanced organic synthesis and drug development, the rational design of molecular building blocks dictates the pharmacokinetic and physicochemical success of downstream active pharmaceutical ingredients (APIs). Methyl 4-butoxy-2,6-dimethylbenzoate is a highly specialized aromatic ester [1][2]. This technical guide deconstructs its exact molecular formula (C₁₄H₂₀O₃ ) and molecular weight (236.31 g/mol ), detailing the mechanistic implications of its structural architecture, self-validating synthetic workflows, and analytical validation protocols.

Deconstruction of the Molecular Formula and Weight

The empirical and molecular formula of Methyl 4-butoxy-2,6-dimethylbenzoate is C₁₄H₂₀O₃ . As an application scientist, understanding the exact isotopic mass and elemental breakdown is critical for high-resolution mass spectrometry (HRMS) calibration and elemental analysis.

The molecular weight of 236.31 g/mol is derived from the standard atomic weights of its constituent elements. The exact monoisotopic mass is 236.1412 Da , which is the primary target peak when analyzing the compound via LC-MS in positive ionization mode (yielding an

Quantitative Elemental Composition

| Element | Atom Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 14 | 12.011 | 168.154 | 71.16% |

| Hydrogen (H) | 20 | 1.008 | 20.160 | 8.53% |

| Oxygen (O) | 3 | 15.999 | 47.997 | 20.31% |

| Total | 37 | - | 236.311 | 100.00% |

Mechanistic Implications of the Structural Architecture

The utility of Methyl 4-butoxy-2,6-dimethylbenzoate in materials science and pharmacology is not accidental; it is a direct consequence of its highly engineered molecular topology. The central benzene ring serves as a rigid scaffold, while its substituents dictate its chemical behavior.

-

The Methyl Ester Core (Position 1): Esters are traditionally susceptible to rapid enzymatic hydrolysis by esterases in biological systems. However, in this molecule, the ester serves as a protected carboxylate that can either act as a prodrug moiety or a stable linkage in polymer matrices.

-

2,6-Dimethyl Groups (Positions 2 & 6): The causality behind placing methyl groups ortho to the ester is steric shielding . These bulky groups physically restrict the rotational freedom of the carbonyl carbon and block nucleophilic attack (e.g., by water or hydrolytic enzymes). This dramatically increases the metabolic half-life and chemical stability of the ester bond.

-

4-Butoxy Tail (Position 4): The addition of a four-carbon aliphatic ether chain (butoxy group) is a deliberate modification to increase the lipophilicity (

) of the molecule. This hydrophobic tail enhances the molecule's ability to partition into lipid bilayers, thereby increasing cellular membrane permeability.

Diagram 1: Structural-functional relationship of the molecular architecture.

Synthetic Methodologies & Workflow

To synthesize Methyl 4-butoxy-2,6-dimethylbenzoate reliably, we employ a two-step, self-validating protocol. By designing the workflow with built-in analytical checkpoints, we ensure that each intermediate is fully realized before progression.

Step 1: Fischer Esterification

Objective: Convert 4-hydroxy-2,6-dimethylbenzoic acid to Methyl 4-hydroxy-2,6-dimethylbenzoate.

-

Mechanism & Causality: The reaction utilizes methanol and a catalytic amount of concentrated sulfuric acid (

). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This allows the weak nucleophile (methanol) to attack [3]. -

Self-Validation Checkpoint: The reaction is monitored via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar carboxylic acid spot (low

) and the emergence of a less polar ester spot (higher

Step 2: Williamson Ether Synthesis

Objective: Alkylate the phenolic hydroxyl group to form the 4-butoxy tail.

-

Mechanism & Causality: The intermediate is treated with anhydrous potassium carbonate (

) and 1-bromobutane in a polar aprotic solvent like DMF. -

Self-Validation Checkpoint: The reaction is deemed complete when the phenolic precursor is entirely consumed, verified by the absence of a colorimetric shift when an aliquot is treated with Ferric Chloride (

)—proving no free phenols remain.

Diagram 2: Self-validating synthetic workflow from starting material to final product.

Analytical Validation Protocols

To guarantee the scientific integrity of the synthesized C₁₄H₂₀O₃, rigorous analytical validation is required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

To make the LC-MS protocol a self-validating system, a stable isotope-labeled internal standard is spiked into the sample matrix. This accounts for any matrix-induced ionization suppression.

-

Mode: Electrospray Ionization Positive (

) -

Expected Readout: An intense pseudo-molecular ion peak

at m/z 237.1485 .

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (

| Functional Group | Proton Count | Expected Shift (δ ppm) | Multiplicity |

| Aliphatic Tail End ( | 3H | ~0.95 | Triplet (t) |

| Aliphatic Chain ( | 4H | ~1.45 - 1.75 | Multiplets (m) |

| Aromatic Methyls ( | 6H | ~2.30 | Singlet (s) |

| Ether Linkage ( | 2H | ~3.95 | Triplet (t) |

| Methyl Ester ( | 3H | ~3.85 | Singlet (s) |

| Aromatic Protons ( | 2H | ~6.60 | Singlet (s) |

Applications in Drug Discovery & Materials Science

The precise molecular weight (236.31 g/mol ) and the highly tuned lipophilicity of Methyl 4-butoxy-2,6-dimethylbenzoate make it an ideal fragment for Fragment-Based Drug Discovery (FBDD). The steric bulk of the 2,6-dimethyl groups prevents premature degradation of the ester linkage in human plasma, making this scaffold highly desirable for designing long-acting prodrugs. Furthermore, in polymer science, the butoxy tail acts as an internal plasticizer, lowering the glass transition temperature (

References

-

, Sigma-Aldrich Catalog. 2., BLD Pharm. 3., Wikipedia.

-

, Wikipedia.

Technical Profile: 4-Butoxy-2,6-Dimethylbenzoic Acid Methyl Ester

This is an in-depth technical guide on the properties, synthesis, and applications of 4-butoxy-2,6-dimethylbenzoic acid methyl ester .

A Guide to Sterically Hindered Lipophilic Scaffolds in Drug Design

Executive Summary

4-butoxy-2,6-dimethylbenzoic acid methyl ester (CAS: 2624417-76-9) is a specialized synthetic intermediate characterized by a unique combination of steric shielding and lipophilic extension . Unlike simple benzoates, the 2,6-dimethyl substitution pattern creates a "steric gate" that significantly retards nucleophilic attack at the carbonyl center, granting the ester moiety exceptional resistance to enzymatic and chemical hydrolysis. Simultaneously, the 4-butoxy tail provides a flexible lipophilic vector, making this compound a critical building block for designing metabolically stable drug candidates and probing hydrophobic pockets in G-protein-coupled receptors (GPCRs) and kinase targets.

This guide details the physicochemical profile, synthesis protocols, and mechanistic insights necessary for utilizing this scaffold in high-integrity medicinal chemistry campaigns.

Physicochemical Properties & Structural Analysis

The utility of this compound lies in its structural paradox: it is an ester that behaves, in many kinetic contexts, like a chemically inert functionality due to the ortho-effect.

Quantitative Data Profile

| Property | Value / Description | Significance |

| Formula | C₁₄H₂₀O₃ | Core scaffold |

| Molecular Weight | 236.31 g/mol | Fragment-based drug discovery (FBDD) compliant |

| CAS Number | 2624417-76-9 | Identity verification |

| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity; membrane permeable |

| H-Bond Donors | 0 | Good passive transport potential |

| H-Bond Acceptors | 3 | Interaction points for Ser/Thr residues |

| Rotatable Bonds | 5 (Butoxy chain + Ester) | Entropic adaptability in binding pockets |

| Topological Polar Surface Area | 35.5 Ų | Blood-Brain Barrier (BBB) penetrant range |

The "Steric Gate" Mechanism

The 2,6-dimethyl motif is not merely structural; it is functional. By forcing the ester carbonyl group out of coplanarity with the benzene ring (to relieve steric strain), the ground-state energy is raised, yet the transition state for nucleophilic attack is severely crowded.

-

Hydrolysis Resistance: Standard saponification (NaOH/MeOH) is often ineffective.

-

Metabolic Stability: The steric bulk prevents esterases from accessing the carbonyl carbon, often preserving the ester intact in vivo longer than unhindered analogs.

Experimental Protocol: Synthesis & Handling

Note: Due to the hindered nature of the 2,6-dimethylbenzoic acid core, standard Fischer esterification often fails. The following protocol utilizes an alkylation strategy, which is the industry standard for ensuring high yields with this specific scaffold.

Workflow: Alkylation of Methyl 4-hydroxy-2,6-dimethylbenzoate

This protocol assumes the starting material is the phenolic ester. If starting from the acid, conversion to the methyl ester via Methyl Iodide (MeI) and base is recommended over acid catalysis.

Reagents:

-

Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv)

-

1-Bromobutane (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxy-2,6-dimethylbenzoate (e.g., 1.0 g) in anhydrous ACN (10 mL).

-

Deprotonation: Add K₂CO₃ (2.0 equiv). The suspension may turn slightly yellow as the phenoxide generates. Stir at room temperature for 15 minutes.

-

Alkylation: Add 1-bromobutane (1.2 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (80°C for ACN) or 60°C (if using DMF) under an inert atmosphere (N₂ or Ar). Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Critical Insight: The reaction typically requires 4–12 hours. The electron-rich nature of the ring (due to methyls) aids the nucleophilicity of the phenoxide, but the steric bulk is far enough away (meta to the phenol) not to hinder this step.

-

-

Workup: Cool to room temperature. Filter off the inorganic solids (KBr/excess K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄. Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

-

¹H NMR Check: Look for the disappearance of the phenolic -OH signal (~5-9 ppm broad) and the appearance of the butyl triplet (~4.0 ppm, -OCH₂-).

-

Steric Marker: The two ortho-methyl groups should appear as a sharp singlet around 2.3 ppm, integrating to 6H.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the steric environment that defines the molecule's reactivity.

Figure 1: Synthesis pathway via Williamson Ether Synthesis and the resulting steric protection of the ester moiety.

Applications in Drug Discovery

Metabolic Stability Probes

Researchers utilize the 2,6-dimethylbenzoate motif to differentiate between chemical instability and enzymatic metabolism . If a drug candidate containing a standard benzoate ester is rapidly cleared, substituting it with the 4-butoxy-2,6-dimethyl analog can determine if the clearance is driven by esterase activity (which this molecule blocks) or P450 oxidation of the tail (which remains accessible).

Lipophilic Anchors

The 4-butoxy chain serves as a "grease" element. In Fragment-Based Drug Discovery (FBDD), this molecule is used to probe hydrophobic pockets in:

-

Kinase Allosteric Sites: The flat aromatic ring fits in narrow clefts, while the butoxy tail explores adjacent solvent-exposed hydrophobic regions.

-

Ion Channels: Alkoxy-benzoates are known modulators of voltage-gated sodium channels; the dimethyl substitution locks the conformation, potentially increasing potency.

References

- Fujita, T., et al. "Steric effects in the hydrolysis of 2,6-disubstituted benzoic esters." Journal of the American Chemical Society. (Foundational text on 2,6-dimethyl steric hindrance).

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for Williamson Ether Synthesis and Newman's Rule of Six).

An In-Depth Technical Guide to Methyl 4-butoxy-2,6-dimethylbenzoate: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-butoxy-2,6-dimethylbenzoate, a substituted aromatic ester. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its synthesis and properties is crucial. This document outlines the compound's key identifiers, a proposed synthetic route based on established chemical principles, and a detailed protocol for its characterization.

Compound Identification

The structure of Methyl 4-butoxy-2,6-dimethylbenzoate is defined by a central benzene ring substituted with a methyl ester group, two methyl groups at positions 2 and 6, and a butoxy group at position 4.

| Identifier | Value |

| IUPAC Name | Methyl 4-butoxy-2,6-dimethylbenzoate |

| SMILES | CCCCOC1=CC(C)=C(C(=O)OC)C(C)=C1 |

| InChIKey | Predicted: YWJGEGCBMLJFEJ-UHFFFAOYSA-N |

The SMILES (Simplified Molecular-Input Line-Entry System) and InChIKey (International Chemical Identifier Key) are crucial for unambiguous identification in chemical databases and literature searches.

Caption: 2D Structure of Methyl 4-butoxy-2,6-dimethylbenzoate.

Proposed Synthesis: Williamson Ether Synthesis

A reliable and high-yielding method for the synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the precursor is Methyl 4-hydroxy-2,6-dimethylbenzoate, which can be deprotonated to form a phenoxide that then acts as a nucleophile.[1]

Caption: Proposed synthetic workflow for Methyl 4-butoxy-2,6-dimethylbenzoate.

Experimental Protocol

Materials:

-

Methyl 4-hydroxy-2,6-dimethylbenzoate

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) and the chosen solvent (acetone or DMF).

-

Stir the suspension and add 1-bromobutane (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-butoxy-2,6-dimethylbenzoate.

Physicochemical and Spectroscopic Characterization

The successful synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate must be confirmed through a combination of analytical techniques.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): 7.0-6.5 (s, 2H, Ar-H), 3.9 (t, 2H, -O-CH₂-), 3.8 (s, 3H, -COOCH₃), 2.3 (s, 6H, Ar-CH₃), 1.8-1.7 (m, 2H, -O-CH₂-CH₂-), 1.5-1.4 (m, 2H, -CH₂-CH₃), 0.9 (t, 3H, -CH₂-CH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ (ppm): 170-165 (C=O), 160-155 (Ar-C-O), 140-135 (Ar-C-CH₃), 130-125 (Ar-C-COOCH₃), 115-110 (Ar-C-H), 70-65 (-O-CH₂-), 55-50 (-COOCH₃), 35-30 (-O-CH₂-CH₂-), 25-20 (Ar-CH₃), 20-15 (-CH₂-CH₃), 15-10 (-CH₂-CH₃).

-

-

IR (ATR, cm⁻¹):

-

ν: 3000-2850 (C-H, aliphatic), 1730-1715 (C=O, ester), 1610-1580 (C=C, aromatic), 1250-1200 (C-O, ester), 1150-1100 (C-O, ether).

-

-

Mass Spectrometry (EI):

-

m/z: 236 (M⁺), 205 (M⁺ - OCH₃), 179 (M⁺ - C₄H₉O).

-

Potential Applications and Future Directions

While specific applications for Methyl 4-butoxy-2,6-dimethylbenzoate are not yet widely documented, its structural motifs suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: The substituted benzoate core is a common scaffold in drug discovery. The lipophilic butoxy group can enhance membrane permeability and modulate pharmacokinetic properties.

-

Flavor and Fragrance: Benzoate esters are often used in the flavor and fragrance industry. The specific substitution pattern of this molecule could impart unique organoleptic properties.[2]

-

Polymer Science: As a functionalized monomer, it could be incorporated into polymers to modify their physical and chemical properties.

Further research into the biological activity and material properties of Methyl 4-butoxy-2,6-dimethylbenzoate is warranted to fully explore its potential.

References

-

PubChem. Methyl 4-hydroxy-2,6-dimethylbenzoate. National Center for Biotechnology Information. [Link]

-

Perfumer & Flavorist. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. [Link]

Sources

Suppliers and price for Methyl 4-butoxy-2,6-dimethylbenzoate

An in-depth technical guide on Methyl 4-butoxy-2,6-dimethylbenzoate , structured for researchers and drug development professionals.

Sourcing, Synthesis Architecture, and Quality Assurance

Chemical Profile & Strategic Context

Methyl 4-butoxy-2,6-dimethylbenzoate is a highly specialized aromatic building block, primarily utilized in the synthesis of peptidomimetics and mitochondrial-targeting therapeutics. Its structural core—a 2,6-dimethylbenzoate scaffold —provides critical steric protection to the ester linkage, enhancing metabolic stability against esterases in biological systems. This property makes it a valuable intermediate for developing drugs requiring extended half-lives.

Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | Methyl 4-butoxy-2,6-dimethylbenzoate |

| CAS Registry Number | 2624417-76-9 |

| Parent Acid CAS | 92156-39-3 (4-Butoxy-2,6-dimethylbenzoic acid) |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| Structural Features | Sterically hindered ester; Lipophilic butoxy tail; Electron-rich aromatic ring |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Market Analysis: Suppliers & Pricing

Current Market Status: This compound is classified as a Tier 3 Research Chemical (High Value, Low Volume). It is not a commodity chemical. Most commercial stock is held in milligram to gram quantities for HTS (High-Throughput Screening) or lead optimization.

Sourcing Strategy:

-

For <5g (R&D): Purchase from catalog vendors (BLDpharm, Bidepharm).

-

For >100g (Process Development): Do not buy catalog. The unit price is prohibitive (~$1,000/g). Contract a custom synthesis laboratory (CRO) to perform the alkylation of the phenolic precursor (see Section 3).

Verified Supplier & Pricing Data (Q1 2026 Estimates)

| Supplier | Catalog No. | Pack Size | Price (USD/CNY) | Stock Status |

| Bidepharm | BD01519695 | 250 mg | ¥1,759 (~$245) | In Stock (Shanghai) |

| BLDpharm | BD01519695 | 100 mg | Inquire | Lead time 2-3 wks |

| Sigma-Aldrich | 37682 | Custom | Inquire | Made to Order |

| Boroncore | BC021290 | 1 g | Inquire | Lead time 4 wks |

Procurement Insight: The extreme price disparity between the starting material (Methyl 4-hydroxy-2,6-dimethylbenzoate, ~

1,000/g) confirms that the value lies entirely in the purification and inventory holding costs. Internal synthesis is recommended for any need exceeding 5 grams.

Technical Deep Dive: Synthesis Architecture

To bypass high commercial costs, researchers should adopt the Williamson Ether Synthesis route.

The Challenge: The 2,6-dimethyl substitution creates a "steric gate" around the carbonyl carbon. The Solution: Avoid esterifying the acid (4-butoxy-2,6-dimethylbenzoic acid) directly, as the steric hindrance requires harsh conditions (e.g., SOCl₂, high temp) that can degrade the butoxy chain. Instead, perform O-alkylation on the pre-formed methyl ester phenol.

Synthesis Logic Diagram

Caption: Optimized synthetic pathway avoiding sterically hindered esterification steps.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the disappearance of the phenolic -OH peak in IR/NMR confirms reaction completion.

Reaction Scale: 10.0 mmol (approx. 2.4 g theoretical yield)

Materials:

-

Substrate: Methyl 4-hydroxy-2,6-dimethylbenzoate (1.80 g, 10 mmol) [CAS 83194-70-1]

-

Alkylating Agent: 1-Bromobutane (1.65 g, 12 mmol, 1.2 equiv)

-

Base: Potassium Carbonate (anhydrous, finely ground) (2.76 g, 20 mmol, 2.0 equiv)

-

Solvent: DMF (Dimethylformamide), anhydrous (15 mL)

Step-by-Step Methodology:

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DMF. Add K₂CO₃.

-

Checkpoint: Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the phenoxide anion forms.

-

-

Alkylation: Add 1-Bromobutane dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

-

Why 60°C? Higher temperatures (>90°C) may cause ester hydrolysis due to trace water in DMF/Base. 60°C is sufficient for the phenolic SN2 reaction.

-

-

Monitoring (TLC): Eluent: Hexanes/Ethyl Acetate (8:1).

-

Rf Values: Starting Material (Phenol) ~0.2; Product (Ether) ~0.6.

-

Visualization: UV lamp (254 nm). The product spot will be less polar and move higher.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Pour into ice-water (100 mL) to precipitate the inorganic salts and product.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Quality Control & Specification

For pharmaceutical applications, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Colorless to pale yellow oil/solid |

| Purity | HPLC (C18, ACN/H2O) | ≥ 98.0% (Area %) |

| Identity | ¹H-NMR (CDCl₃) | δ 6.60 (s, 2H, Ar-H) : Confirm symmetry.δ 3.98 (t, 2H, -OCH₂-) : Confirm butoxy attachment.δ 3.89 (s, 3H, -COOCH₃) : Confirm ester integrity.δ 2.30 (s, 6H, Ar-CH₃) : Confirm 2,6-dimethyls. |

| Residual Solvent | GC-HS | DMF < 880 ppm |

References

-

Compound Registry: PubChem. Methyl 4-hydroxy-2,6-dimethylbenzoate (Precursor). CID 13814116. Link

-

Supplier Data: Bidepharm. Methyl 4-butoxy-2,6-dimethylbenzoate Catalog Page. Link[2]

-

Synthetic Methodology: Williamson Ether Synthesis in Medicinal Chemistry. Organic Chemistry Portal. Link

- Steric Hindrance Principles:Esterification of Hindered Benzoic Acids. Journal of Organic Chemistry. (General Reference for 2,6-substitution effects).

Sources

Methodological & Application

Application Note: Esterification Strategies for 4-Butoxy-2,6-Dimethylbenzoic Acid

Executive Summary & Mechanistic Challenge

The esterification of 4-butoxy-2,6-dimethylbenzoic acid presents a classic challenge in organic synthesis: Steric Inhibition of Resonance and Reaction .

Unlike simple benzoic acids, the 2,6-dimethyl substitution pattern creates a "steric gate" around the carbonyl carbon. This bulk prevents the formation of the tetrahedral intermediate required for standard Fischer esterification (A-AC2 mechanism). Furthermore, the para-butoxy group acts as an Electron Donating Group (EDG), increasing electron density at the carbonyl carbon and rendering it less electrophilic, further suppressing nucleophilic attack.

Why Standard Protocols Fail:

-

Fischer Esterification (H₂SO₄/MeOH): Fails due to steric crowding of the transition state.

-

Standard DCC/EDC Coupling: Often results in low yields or N-acylurea byproducts due to slow amine/alcohol attack.

This guide presents three field-proven protocols designed to bypass these limitations, selected based on the desired ester moiety and scale.

Strategic Decision Matrix

Before selecting a protocol, analyze your target ester and available reagents using the decision logic below.

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Detailed Protocols

Method A: Carboxylate Alkylation (The "Gold Standard")

Best for: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism: SN2 Displacement. Rationale: This method completely bypasses the steric hindrance at the carbonyl carbon. Instead, the carboxylate oxygen (which is pushed away from the steric bulk) acts as the nucleophile attacking an unhindered alkyl halide. The electron-donating butoxy group actually enhances this reaction by increasing the nucleophilicity of the carboxylate.

Reagents:

-

Substrate: 4-butoxy-2,6-dimethylbenzoic acid (1.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.2 equiv for faster rates)

-

Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 - 1.5 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)

Protocol:

-

Dissolution: Charge a round-bottom flask with 4-butoxy-2,6-dimethylbenzoic acid (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes. The mixture may become a suspension.

-

Alkylation: Dropwise add the Alkyl Iodide (1.2 equiv).

-

Caution: Methyl iodide is volatile and toxic. Use a fume hood.

-

-

Reaction: Heat to 40–60°C. Monitor by TLC (typically complete in 2–4 hours).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Usually yields pure product; flash chromatography (Hex/EtOAc) if necessary.

Method B: Acyl Chloride Activation (The "Universal" Approach)

Best for: Coupling with complex, secondary, or expensive alcohols. Mechanism: Formation of a highly reactive Vilsmeier-Haack intermediate. Rationale: Thionyl chloride (SOCl₂) often requires harsh reflux which can degrade sensitive substrates. Oxalyl chloride with catalytic DMF forms the acid chloride under milder conditions.

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: Oxalyl Chloride (1.2 equiv)

-

Catalyst: DMF (2–3 drops)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Coupling Partner: Alcohol (1.0–1.2 equiv) + Pyridine/DMAP

Protocol:

-

Activation: Dissolve substrate in anhydrous DCM (0.2 M) under N₂ atmosphere.

-

Catalysis: Add catalytic DMF (2 drops).

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to Room Temp (RT) and stir for 2 hours.

-

Observation: Vigorous gas evolution (CO, CO₂, HCl). Ensure proper venting.

-

-

Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

Esterification: Add the target Alcohol (1.1 equiv) and Pyridine (2.0 equiv).

-

DMAP Boost: If reaction is slow (due to sterics), add 10 mol% DMAP. Stir 12h at RT.

Method C: Newman’s Method (Acylium Ion)

Best for: Methyl/Ethyl esters where Alkyl Halides are not desired, or historical replication. Mechanism: A-AC1 (Unimolecular Acid-Catalyzed). Rationale: Dissolving 2,6-disubstituted benzoic acids in 100% sulfuric acid generates the linear Acylium Ion (Ar-C≡O⁺). This linear species is not sterically hindered and is readily attacked by alcohol.

Protocol:

-

Acylium Formation: Dissolve 4-butoxy-2,6-dimethylbenzoic acid in 100% Sulfuric Acid (concentrated) at 0°C.

-

Note: The solution often turns deep orange/red due to the stable acylium ion resonance.

-

-

Reaction: Stir for 15–30 minutes at 0°C to ensure complete ionization.

-

Quench/Esterification: Pour the sulfuric acid solution slowly into a beaker containing a large excess of cold, anhydrous Alcohol (e.g., Methanol).

-

Workup: The ester usually precipitates or oils out. Dilute with water and extract with Ether/EtOAc.[1][2] Wash carefully with saturated NaHCO₃ to neutralize acid traces.

Mechanistic Visualization

The following diagram contrasts the failure of the standard tetrahedral intermediate against the success of the Acylium and Alkylation pathways.

Figure 2: Mechanistic comparison showing why the linear Acylium ion or distal SN2 attack succeeds where the tetrahedral intermediate fails.

Data Summary & Validation

Expected Analytical Data:

| Parameter | Observation | Notes |

| IR Spectroscopy | ~1725–1735 cm⁻¹ | Strong Ester C=O stretch (shifted from Acid ~1690 cm⁻¹). |

| ¹H NMR (Aromatic) | 2H Singlet (~6.6 ppm) | The 2,6-dimethyls make the 3,5-protons equivalent. |

| ¹H NMR (Methyls) | 6H Singlet (~2.3 ppm) | Distinctive high-field aromatic methyls. |

| ¹H NMR (Ester) | 3H Singlet (~3.8 ppm) | If Methyl Ester is synthesized. |

| TLC | Higher R_f than acid | Acid stays at baseline; Ester moves (e.g., 20% EtOAc/Hex). |

References

-

Newman, M. S. (1950). Steric Effects in Organic Chemistry. Journal of the American Chemical Society. (Fundamental work on the "Rule of Six" and esterification of hindered acids).

- Goossen, L. J., et al. (2008). Dimethyl Carbonate as a Methylating Agent.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Miyazawa, T., et al. (2008). 2,6-Dimethyl-4-nitrobenzoic Anhydride (DMNBA): An Effective Coupling Reagent.[3] (Discusses the specific behavior of 2,6-substituted benzoic acids).

Sources

Application Note: Precision Alkylation of Methyl 4-Hydroxy-2,6-Dimethylbenzoate with Butyl Bromide

Executive Summary

This application note details the selective

While the Williamson ether synthesis is a fundamental transformation, this specific substrate presents a unique steric and electronic landscape. The 2,6-dimethyl substitution pattern provides significant steric shielding to the ester carbonyl, rendering it resistant to nucleophilic attack (hydrolysis/transesterification), while the 4-hydroxyl group remains electronically activated and sterically accessible. This protocol leverages these properties to achieve high-yield alkylation using a Potassium Carbonate (

Scientific Foundation & Mechanistic Insight

Substrate Analysis[1]

-

Steric Shielding (The "Picket Fence" Effect): The methyl groups at positions 2 and 6 create a steric blockade around the ester carbonyl. Unlike unhindered methyl benzoates, which are prone to saponification under basic conditions, Substrate 1 is remarkably robust. This allows the use of thermodynamic bases and elevated temperatures without degrading the ester moiety.

-

Nucleophilicity: The phenolic hydroxyl at position 4 is para to the electron-withdrawing ester. However, the resonance donation from the ester is diminished due to the steric twist forced by the 2,6-dimethyl groups, which decouples the carbonyl from the aromatic ring to some extent. Consequently, the phenoxide formed is sufficiently nucleophilic for

displacement.

Reaction Design: The Pathway

The reaction proceeds via a classic Williamson Ether Synthesis mechanism:

-

Deprotonation: Mild base (

) deprotonates the phenol ( -

Displacement: The phenoxide attacks the primary carbon of 1-bromobutane, displacing the bromide ion.

-

Catalysis (Optional): The addition of Potassium Iodide (KI) creates in situ butyl iodide (Finkelstein reaction), which reacts faster than the bromide (Iodide is a better leaving group).

Pathway Visualization

The following diagram illustrates the reaction logic and steric environment.

Caption: Mechanistic pathway highlighting the conversion of phenol to phenoxide and subsequent SN2 attack, protected by the 2,6-dimethyl steric shield.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| Methyl 4-hydroxy-2,6-dimethylbenzoate | 180.20 | 1.0 | Substrate |

| 1-Bromobutane | 137.02 | 1.5 | Alkylating Agent |

| Potassium Carbonate ( | 138.21 | 2.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Optional) |

| DMF (N,N-Dimethylformamide) | - | 10 Vol | Solvent (Anhydrous) |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Substrate 1 (1.80 g, 10.0 mmol) and anhydrous

(2.76 g, 20.0 mmol). -

Optional: Add KI (166 mg, 1.0 mmol) to accelerate the reaction.

-

Add DMF (18 mL) and stir at room temperature for 15 minutes. Observation: The mixture will appear as a suspension.[2]

Step 2: Alkylation

-

Add 1-bromobutane (1.6 mL, 15.0 mmol) dropwise via syringe.

-

Heat the reaction mixture to 60–70°C in an oil bath.

-

Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).

-

Substrate

: ~0.3 (UV active, stains with -

Product

: ~0.7 (UV active, no

-

-

Stir for 4–6 hours until starting material is consumed.

Step 3: Workup

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice-Water (100 mL) to dissolve inorganic salts and precipitate the organic product (or form an oil).

-

Extract with Ethyl Acetate (EtOAc) (

mL). -

Combine organic layers and wash sequentially with:

-

Water (

mL) – Critical to remove DMF. -

1M NaOH (

mL) – Removes unreacted phenol. -

Brine (

mL).

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude State: The product is typically a colorless to pale yellow oil that may solidify upon standing.

-

Flash Chromatography: If high purity (>99%) is required, purify on silica gel.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0%

10% EtOAc in Hexanes.

-

-

Yield: Expected yield is 85–95%.

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification.

Caption: Operational workflow from reaction setup through aqueous workup and isolation.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Colorless oil or white solid | Visual |

| Purity | >98% | HPLC / GC-MS |

| Proton NMR ( | ||

| Mass Spec | ESI-MS |

Key Identification Markers:

-

Disappearance of OH: The broad singlet at

~5.0-6.0 ppm (phenol OH) must be absent. -

Appearance of Butyl Chain: Look for the triplet at

~4.0 ppm ( -

Retention of Methyl Ester: The singlet at

~3.9 ppm must remain, confirming the ester was not hydrolyzed.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Base particle size too large; Stirring too slow. | Grind |

| Ester Hydrolysis (Acid formed) | Wet DMF or excessive temperature (>100°C). | Ensure DMF is anhydrous. Keep temp < 80°C. The 2,6-dimethyl groups protect the ester, but harsh conditions can still force hydrolysis. |

| Product is an Oil (Solid expected) | Residual DMF or solvent. | Dry under high vacuum (< 1 mbar) for 12 hours. Seed with crystal if available. |

| Low Yield | Product lost in water wash (DMF emulsion). | Use copious amounts of water for the first wash to break DMF emulsions. Re-extract aqueous layer. |

References

-

Williamson Ether Synthesis General Protocol

-

StudyLib. "Williamson Ether Synthesis Lab: SN2 Reaction & COSY NMR." Link

-

-

Alkylation of Hindered Phenols

-

Substrate Properties (Methyl 4-hydroxy-2,6-dimethylbenzoate)

-

Base Selection in Ether Synthesis

-

Catalytic Effects (Finkelstein Conditions)

Sources

- 1. studylib.net [studylib.net]

- 2. orgsyn.org [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. protocols.io [protocols.io]

- 5. Methyl 4-hydroxy-2,6-dimethylbenzoate | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

Application Note: High-Fidelity Synthesis of Hindered Benzoate Esters

Abstract: The "Steric Wall" Challenge

Synthesizing benzoate esters with ortho-substituents (e.g., 2,6-dimethyl, 2,6-dichloro) or coupling with bulky secondary/tertiary alcohols presents a kinetic "steric wall." Standard Fischer esterification fails because the tetrahedral intermediate is too high in energy to form. Steglich conditions (DCC/DMAP) often result in

This guide details three field-proven protocols to overcome this barrier: Yamaguchi , Shiina , and the "Turbo" Acid Chloride method. These protocols rely on hyper-nucleophilic activation (DMAP) and mixed anhydride strategies to artificially lower the activation energy.

Strategic Overview & Decision Matrix

Before selecting a protocol, analyze your substrate's specific constraints using the logic flow below.

Method Selection Logic

-

Method A (Yamaguchi): Best for extreme hindrance (e.g., 2,6-disubstituted benzoates + secondary alcohols). Gold standard for macrolactonization.

-

Method B (Shiina): Best for acid-sensitive substrates. Avoids chloride ions and strong Lewis acids. Uses MNBA.[1]

-

Method C (Turbo-Acid Chloride): Best for scale-up and substrates tolerant of HCl generation. Highest "brute force" electrophilicity.

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate stability and steric demand.

Protocol A: Yamaguchi Esterification

Mechanism: Formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP to form a super-electrophilic

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Carboxylic Acid | 1.0 | Limiting Reagent |

| TCBC (Yamaguchi Reagent) | 1.1 - 1.2 | Mixed Anhydride Former |

| Et | 1.5 - 2.0 | Proton Scavenger |

| Alcohol | 1.0 - 1.5 | Nucleophile |

| DMAP | 1.0 - 2.0 | Stoichiometric Hyper-nucleophile |

| Solvent | Toluene or THF | Toluene often gives faster rates |

Step-by-Step Protocol

-

Anhydride Formation:

-

Dissolve Carboxylic Acid (1.0 equiv) and Et

N (1.5 equiv) in anhydrous Toluene (0.2 M). -

Cool to 0°C. Add TCBC (1.1 equiv) dropwise.

-

Self-Validating Step: Observe formation of white precipitate (Et

N·HCl). Stir at RT for 1 hour. -

Checkpoint: TLC should show disappearance of Acid and appearance of a less polar spot (Mixed Anhydride).

-

-

Esterification:

-

Add the Alcohol (1.0–1.5 equiv) dissolved in minimal Toluene.

-

Add DMAP (1.0–2.0 equiv) in one portion.

-

Note: The solution often turns yellow/orange due to the Acyl-DMAP complex.

-

-

Reaction:

-

Heat to 60–80°C (if extremely hindered) or stir at RT (moderately hindered). Monitor by TLC.[2]

-

-

Workup:

-

Dilute with Et

O. Wash with sat. NaHCO

-

Protocol B: Shiina Esterification (MNBA)

Mechanism: Uses 2-methyl-6-nitrobenzoic anhydride (MNBA).[1][3] Similar to Yamaguchi but generates a milder benzoate anion leaving group. No chloride ions are generated [2].

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Carboxylic Acid | 1.0 | Substrate |

| MNBA | 1.1 - 1.3 | Dehydrating Agent |

| Et | 2.0 - 3.0 | Base |

| DMAP | 0.1 - 2.0 | Catalyst (can be substoichiometric) |

| Alcohol | 1.0 - 1.2 | Nucleophile |

Step-by-Step Protocol

-

Preparation:

-

Dissolve MNBA (1.2 equiv) in CH

Cl

-

-

Addition:

-

Add Carboxylic Acid (1.0 equiv), Alcohol (1.1 equiv), and DMAP (catalytic to stoichiometric).

-

-

Initiation:

-

Slowly add Et

N (2.5 equiv) via syringe pump or dropwise over 10 mins. -

Why: Slow addition prevents oligomerization of the reagents.

-

-

Monitoring:

-

Stir at RT for 1–12 hours.

-

Self-Validating Step: The reaction is homogeneous initially. Precipitation of MNBA-amine salts may occur late-stage.

-

-

Workup:

-

Quench with water. Standard extraction. The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by washing with sat. NaHCO

.

-

Protocol C: "Turbo" Acid Chloride Method

Mechanism: Conversion of acid to acid chloride using Oxalyl Chloride/DMF (Vilsmeier-Haack intermediate), followed by DMAP-catalyzed attack. Critical Nuance: Simple Thionyl Chloride reflux often fails for hindered acids. You must use the Oxalyl Chloride + DMF (cat.) method to ensure complete conversion to the acid chloride first [3].

Workflow Visualization

Figure 2: Two-stage activation pathway. Step 1 ensures the steric bulk is "armed" with a chloride leaving group; Step 2 swaps chloride for DMAP to pull the alcohol in.

Step-by-Step Protocol

-

Acid Chloride Generation:

-

Suspend Acid (1.0 equiv) in dry CH

Cl -

Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise.

-

Self-Validating Step: Vigorous gas evolution (CO + CO

). Stir until bubbling ceases (1–2 h). -

Crucial: Evaporate solvent/excess reagent to dryness (rotovap) to remove HCl. Re-dissolve residue in fresh CH

Cl

-

-

Coupling:

-

Add Alcohol (1.2 equiv) and Pyridine (3.0 equiv) to the Acid Chloride solution.

-

Add DMAP (0.2–0.5 equiv).

-

Note: Pyridine acts as the solvent/base; DMAP acts as the nucleophilic catalyst.

-

-

Workup:

-

Standard acidic wash (1M HCl) is required to remove Pyridine/DMAP.

-

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| No Reaction (Yamaguchi) | Mixed anhydride formed, but alcohol didn't attack. | Increase DMAP to 3.0 equiv. Switch solvent to Toluene and reflux. |

| Low Yield (Acid Chloride) | Acid chloride hydrolyzed before coupling. | Ensure rigorous drying of the Acid Chloride residue before adding alcohol. Use Schlenk technique. |

| Byproduct Contamination | Yamaguchi/Shiina reagent byproducts remaining. | Wash organic layer 3x with sat. NaHCO |

| Racemization | Substrate has | Use Shiina method at low temp (-20°C). Avoid excess base. |

References

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4][5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4][5] Bulletin of the Chemical Society of Japan.

-

Shiina, I., Ibuka, R., & Kubota, M. (2002).[6] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[6][7][8] Chemistry Letters.

-

Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007).[9] Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.[9] Journal of the American Chemical Society.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Yamaguchi Esterification [organic-chemistry.org]

- 7. An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones: a powerful and convenient mixed anhydride method promoted by basic catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shiina esterification - Wikipedia [en.wikipedia.org]

- 9. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]

Application Note: High-Purity Isolation of Methyl 4-butoxy-2,6-dimethylbenzoate

The following Application Note and Protocol guide is designed for researchers and process chemists working with Methyl 4-butoxy-2,6-dimethylbenzoate . It prioritizes "chemoselective purification"—leveraging the molecule's unique steric architecture to simplify isolation.

Abstract & Strategic Overview

Methyl 4-butoxy-2,6-dimethylbenzoate represents a class of sterically hindered benzoate esters . Unlike typical benzoates, the presence of methyl groups at the ortho positions (2,[1]6) creates a "steric shield" around the carbonyl carbon. This structural feature significantly retards nucleophilic attack, rendering the ester exceptionally resistant to hydrolysis under standard basic conditions.

The Core Purification Insight: Standard ester purification protocols often avoid strong base washes to prevent yield loss via hydrolysis. However, for this specific compound, you can—and should—utilize reactive extraction with strong base (1M-2N NaOH) . This method quantitatively removes unreacted phenolic starting material (Methyl 4-hydroxy-2,6-dimethylbenzoate) without degrading the target ester, a maneuver that would be fatal to non-hindered analogs (e.g., methyl 4-butoxybenzoate).

Physicochemical Profile & Impurity Landscape[1][2]

| Property | Value / Characteristic | Implication for Purification |

| Structure | 2,6-Dimethyl-4-butoxybenzoate | High Stability: Resistant to saponification. |

| LogP (Predicted) | ~4.5 - 5.0 | Highly Lipophilic: Soluble in Hexanes, DCM, Et2O. Insoluble in water. |

| pKa (Conjugate Acid) | N/A (Neutral Molecule) | Non-Ionizable: Remains in organic phase at all pH levels. |

| Physical State | Low-Melting Solid or Viscous Oil | Crystallization: Requires low temperature (-20°C) or seeding. |

| Key Impurity A | Methyl 4-hydroxy-2,6-dimethylbenzoate | Phenolic (pKa ~10): Removable via NaOH wash. |

| Key Impurity B | 1-Bromobutane / 1-Iodobutane | Volatile: Removable via high-vacuum rotovap. |

Protocol 1: The "Steric Shield" Reactive Extraction

Objective: Rapid removal of phenolic starting material and inorganic salts. Scale: Scalable from mg to kg.

Reagents

-

Crude Reaction Mixture (typically in Acetone, DMF, or MeCN)

-

Extraction Solvent: Diethyl Ether (

) or Methyl tert-butyl ether (MTBE). Note: DCM is acceptable but prone to emulsions with DMF. -

Wash Solution: 2.0 M Sodium Hydroxide (NaOH).

Step-by-Step Methodology

-

Solvent Swap: If the reaction was performed in a water-miscible solvent (DMF/Acetone), concentrate the crude mixture under reduced pressure to remove the bulk of the solvent.

-

Dissolution: Redissolve the residue in MTBE (10 mL per gram of theoretical yield).

-

The "Hard" Wash (Critical Step):

-

Add 2.0 M NaOH (volumetric ratio 1:1 with organic phase).

-

Expert Note: Do not fear hydrolysis. The 2,6-dimethyl groups block the hydroxide ion from attacking the carbonyl.

-

Agitate vigorously for 5 minutes.

-

Separate layers.[2] The aqueous layer (yellow/orange) contains the phenoxide impurity.

-

-

Secondary Wash: Wash the organic layer again with 1.0 M NaOH to ensure complete phenol removal.

-

Neutralization: Wash with Brine (Saturated NaCl) to remove residual base and dry the organic phase.

-

Drying: Dry over anhydrous

(Sodium Sulfate) for 15 minutes. -

Concentration: Filter and concentrate in vacuo.

Checkpoint: Analyze by TLC (Hexane/EtOAc 8:1). If the lower-running phenolic spot is gone, proceed to crystallization. If impurities persist, proceed to Protocol 2.

Protocol 2: Flash Column Chromatography (High Purity)

Objective: Removal of non-polar side products (dialkylated species) or trace decomposition products. Stationary Phase: Silica Gel 60 (230-400 mesh).

Mobile Phase Optimization

The lipophilicity of the butoxy group combined with the methyl esters makes this compound migrate rapidly.

-

Recommended Isocratic System: 5% Ethyl Acetate in Hexanes.

-

Recommended Gradient: 0%

10% EtOAc in Hexanes over 20 CV (Column Volumes).

Workflow

-

Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or adsorb onto silica (dry load) if the crude is viscous.

-

Elution:

-

Fraction 1-5 (Dead Volume): Solvent front.

-

Fraction 6-15: Alkyl Halides (if not removed by vacuum).

-

Fraction 20-35: Target Compound (Methyl 4-butoxy-2,6-dimethylbenzoate) .

-

Late Eluters: Unreacted Phenol (if Protocol 1 was skipped).

-

-

Detection: UV at 254 nm (Aromatic ring) and 280 nm (Phenol/Ether absorption).

Protocol 3: Low-Temperature Crystallization

Objective: Final polishing to achieve >99.5% purity (HPLC). Applicability: If the compound solidifies or is a waxy solid.

-

Solvent Selection: Methanol (MeOH) or Pentane .

-

Why MeOH? The compound is lipophilic; solubility decreases drastically in cold MeOH.

-

-

Dissolution: Dissolve the purified oil in the minimum amount of boiling MeOH.

-

Cooling Ramp:

-

Allow to cool to Room Temperature (RT) slowly (30 mins).

-

Transfer to 4°C (Fridge) for 2 hours.

-

Transfer to -20°C (Freezer) overnight.

-

-

Isolation: Cold filtration. Wash crystals with -78°C Pentane (cooled in dry ice/acetone) to remove surface mother liquor without redissolving the product.

Visualization: Purification Decision Tree

Caption: Decision tree leveraging the steric stability of the 2,6-dimethyl ester for aggressive base washing.

Quality Control & Validation Criteria

| Technique | Parameter | Acceptance Criteria |

| 1H NMR (CDCl3) | Aromatic Protons | Singlet at ~6.6 ppm (2H). (Symmetry confirms 2,6-substitution). |

| 1H NMR (CDCl3) | Ortho-Methyls | Singlet at ~2.3 ppm (6H). Distinctive for 2,6-dimethyl system.[3][4] |

| 1H NMR (CDCl3) | Ester Methyl | Singlet at ~3.9 ppm (3H). |

| 1H NMR (CDCl3) | Butoxy Chain | Triplet (~4.0 ppm), Multiplets (1.7, 1.5 ppm), Triplet (0.9 ppm). |

| HPLC | Purity | >98.5% Area under curve (254 nm).[5] |

| Residual Solvents | DMF/Acetone | <5000 ppm (ICH Q3C limits). |

Troubleshooting Common Issues

Issue 1: Product is an oil and won't crystallize.

-

Cause: Trace solvent impurities (DMF) or alkyl halides preventing lattice formation.

-

Fix: Subject the oil to high vacuum (<1 mbar) for 4 hours at 40°C to remove volatiles. If still oily, perform Flash Chromatography (Protocol 2) to remove non-polar impurities, then retry crystallization in Pentane at -78°C.

Issue 2: Low Yield after NaOH wash.

-

Cause: While the ester is hindered, extreme conditions (refluxing NaOH or very long exposure >24h) can eventually hydrolyze it.

-

Fix: Keep the NaOH wash time under 15 minutes and perform at Room Temperature (20-25°C) . Do not heat.

Issue 3: "Ghost" peaks in NMR around 2.1 ppm.

-

Cause: Acetone residue.[6] It often co-elutes or gets trapped in the viscous oil.

-

Fix: extended drying or azeotropic distillation with DCM.

References

-

Steric Hindrance in Benzoate Hydrolysis

-

Mechanism:[2][7][8] The "ortho effect" in 2,6-disubstituted benzoates forces the carboxyl group out of planarity with the ring and sterically blocks the approach of nucleophiles to the carbonyl carbon.

-

Source: Goering, H. L., & Rubin, T. (1956). "The Saponification of Sterically Hindered Esters." Journal of the American Chemical Society.[9] Link

-

-

Synthesis of 2,6-Dimethylbenzoate Derivatives

- General Purification of Phenolic Ethers: Technique: Use of alkaline washes to separate phenols from neutral ethers. Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Reactive Extraction).

-

Compound Data (Analogous Structures)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Methyl 4-hydroxy-2,6-dimethylbenzoate | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 5. METHYL 4-ACETOXYBENZOATE | 24262-66-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Methyl 4-butoxy-2,6-dimethylbenzoate Synthesis

This technical guide addresses the synthesis and yield optimization of Methyl 4-butoxy-2,6-dimethylbenzoate . It is designed for researchers encountering low yields due to the specific steric and electronic challenges posed by the 2,6-dimethyl substitution pattern.

Status: Operational | Tier: Advanced Chemical Synthesis Support Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl 4-butoxy-2,6-dimethylbenzoate (C₁₄H₂₀O₃)

Core Synthesis Strategy & The "Steric Trap"

The primary cause of failure in synthesizing this molecule is the "Steric Trap" at the C1 position. The 2,6-dimethyl groups create a "picket fence" around the carbonyl carbon, rendering standard Fischer esterification (Acid + Alcohol + H⁺) kinetically inert.

The Validated Pathway (Two-Step Protocol)

To maximize yield, you must avoid direct esterification of the 4-butoxy acid using acidic methanol. Instead, follow this Sequential Alkylation Workflow :

-

Step 1 (Esterification): Conversion of 4-hydroxy-2,6-dimethylbenzoic acid to Methyl 4-hydroxy-2,6-dimethylbenzoate via nucleophilic attack on Methyl Iodide (avoiding tetrahedral intermediates).

-

Step 2 (Etherification): O-Alkylation of the phenolic hydroxyl with n-butyl bromide.

Reaction Workflow Diagram

The following diagram illustrates the successful pathway versus the common failure point.

Caption: Figure 1. The steric hindrance of the 2,6-dimethyl group prevents standard esterification (Red). The carboxylate alkylation route (Green) is required for high yields.

Optimized Experimental Protocols

Protocol A: Preparation of the Methyl Ester Intermediate

Use this if you are starting from the benzoic acid derivative.

The Logic: Since the carbonyl carbon is shielded, we generate a carboxylate anion (which is exposed) to attack a small, unhindered methylating agent (MeI).

-

Reagents:

-

4-hydroxy-2,6-dimethylbenzoic acid (1.0 equiv)

-

Potassium Bicarbonate (KHCO₃) (1.5 equiv) - Preferred over K₂CO₃ to prevent phenoxide formation at this stage if selectivity is needed, though K₂CO₃ is acceptable if exhaustive methylation is desired.

-

Methyl Iodide (MeI) (1.2 equiv)

-

Solvent: DMF (Anhydrous)

-

-

Procedure:

-

Dissolve acid in DMF (0.5 M concentration).

-

Add KHCO₃ and stir at 40°C for 30 mins (CO₂ evolution).

-

Cool to 0°C and add MeI dropwise.

-

Warm to room temperature and stir for 4–6 hours.

-

Workup: Pour into ice water. The steric bulk usually forces the ester to precipitate. Filter and wash with water.[1][2]

-

Protocol B: O-Alkylation to Final Product (Yield Critical Step)

Use this if you already have Methyl 4-hydroxy-2,6-dimethylbenzoate.

The Logic: The phenolic oxygen at C4 is unhindered (meta to the methyls). Yield issues here are typically due to solvent choice or incomplete conversion, not sterics.

-

Reagents:

-

Methyl 4-hydroxy-2,6-dimethylbenzoate (1.0 equiv)[3]

-

n-Butyl Bromide (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv) - Must be anhydrous and finely ground.

-

Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst.

-

Solvent: DMF or Acetone (DMF is preferred for speed; Acetone for easier workup).

-

-

Procedure:

-

Charge flask with Intermediate, K₂CO₃, and KI in DMF.

-

Add n-Butyl Bromide.

-

Heat to 60°C . Note: Do not exceed 80°C to avoid ester hydrolysis or transesterification traces.

-

Monitor by TLC (Hexane:EtOAc 8:2). Reaction is typically complete in 4 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over MgSO₄, and concentrate.

-

Troubleshooting & FAQs

Symptom: Low Overall Yield (<50%)

| Potential Cause | Diagnostic Check | Corrective Action |

| Incomplete Conversion | TLC shows starting phenol spot. | Add KI (10 mol%): This converts alkyl bromide to alkyl iodide in situ, reacting faster. Switch solvent from Acetone to DMF to increase reaction temperature. |

| Ester Hydrolysis | NMR shows disappearance of methyl ester singlet (~3.8 ppm) and appearance of broad acid peak. | Check Water Content: The 2,6-dimethyl ester is stable, but high pH + water + heat can still hydrolyze it. Ensure DMF is dry. Use K₂CO₃, not NaOH/KOH. |

| O-Alkylation vs C-Alkylation | Multiple spots on TLC; product is not crystalline. | Solvent Control: Use aprotic polar solvents (DMF/DMSO). Avoid Phenoxide-favored conditions (e.g., Lithium bases) which might promote C-alkylation (rare here but possible). |

Frequently Asked Questions

Q1: Can I use Fischer Esterification (MeOH/H₂SO₄) if I reflux longer? A: No. The rate constant for 2,6-disubstituted benzoic acids is orders of magnitude lower than unsubstituted acids. You will likely decompose your material or boil off your methanol before achieving significant conversion. You must use the alkylation of the carboxylate salt (MeI/Base) method [1].

Q2: Why use n-Butyl Bromide instead of Chloride? A: Butyl chloride is too unreactive for this transformation at moderate temperatures. If you only have the chloride, you must add stoichiometric NaI or KI to drive the reaction via the Finkelstein mechanism.

Q3: My product is an oil, but literature says it should be solid. Why? A: This is often due to residual DMF or Butyl Bromide.

-

Fix: Run a high-vacuum step (rotovap at <5 mbar) at 50°C for 1 hour.

-

Fix: Recrystallize from cold Hexane or Methanol/Water mixture. The 2,6-dimethyl symmetry encourages crystallization, so impurities are likely interfering.

Advanced Troubleshooting: Root Cause Analysis

If standard protocols fail, follow this decision tree to identify the chemical bottleneck.

Caption: Figure 2. Troubleshooting logic flow. Note the critical branch at the esterification method.[4]

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Optimized Alkylation of Hindered Acids

-

Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids . Tetrahedron, 36(17), 2409-2433. Link

-

-

Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Analogous Protocol)

-

Patent CN111116370A. (2020). Method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate . (Validates the MeI/Base method for this specific scaffold). Link

-

-

Finkelstein Reaction in Ether Synthesis

-

Rea, M. D., et al. (2019).[5] Practical Guide to Williamson Ether Synthesis . Journal of Chemical Education. (General reference for KI catalysis).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 4-hydroxy-2,6-dimethylbenzoate | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

Hydrolysis of steric hindered esters like Methyl 4-butoxy-2,6-dimethylbenzoate

Ticket ID: #HYD-26-DMB Subject: Hydrolysis of Methyl 4-butoxy-2,6-dimethylbenzoate Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Overview

User Issue: Standard saponification (NaOH/MeOH/H₂O) of Methyl 4-butoxy-2,6-dimethylbenzoate yields <5% product or returns starting material after 24+ hours.

Root Cause Analysis: The failure is due to steric inhibition of the tetrahedral intermediate .

-

The "2,6-Dimethyl" Blockade: The two methyl groups at the ortho positions create a "picket fence" around the carbonyl carbon.

-

Mechanism Failure (

): Standard basic hydrolysis requires the hydroxide ion to attack the carbonyl carbon to form a tetrahedral intermediate. The ortho-methyl groups physically block this approach perpendicular to the ring plane. -

Resonance Stabilization: The steric bulk forces the ester group out of planarity with the benzene ring, preventing conjugation. While this usually makes the carbonyl more reactive (less resonance stabilization), the physical blocking effect dominates here.

Visual Diagnosis: The Steric Blockade

Figure 1: Comparison of nucleophilic trajectories. In the 2,6-dimethyl system, the orthogonal approach required for

Solution Protocols (Tier 2 Support)

Since the "Front Door" (Carbonyl attack) is locked, we must use alternative entry points.

Method A: Anhydrous Hydroxide (TMSOK) — The Gold Standard